![molecular formula C10H11FO4S B11795799 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with a fluorinated phenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane typically involves the reaction of 4-fluoro-3-(methylsulfonyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
2-Fluoro-6-{[2-(2-methoxy-4-(methylsulfonyl)methyl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide: Investigated for its potential in cancer therapy.
Uniqueness
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane stands out due to its dioxolane ring structure, which imparts unique chemical properties and reactivity. The presence of both fluorine and methylsulfonyl groups further enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C10H11FO4S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylsulfonylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11FO4S/c1-16(12,13)9-6-7(2-3-8(9)11)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
YYPZJLHCZDXBTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C2OCCO2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


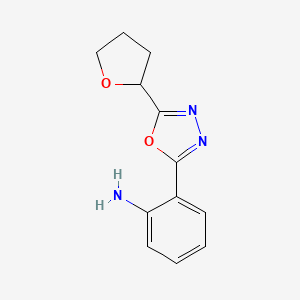
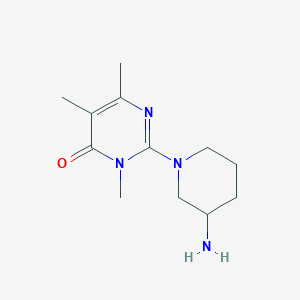
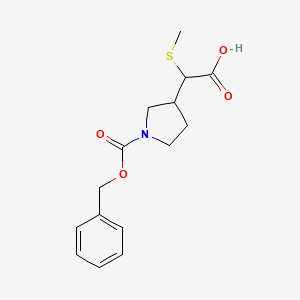

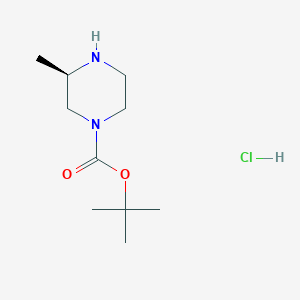
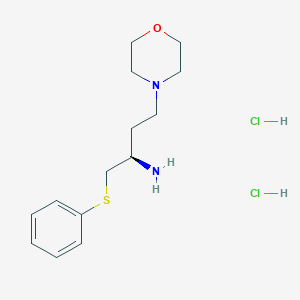
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
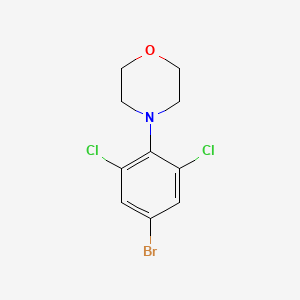

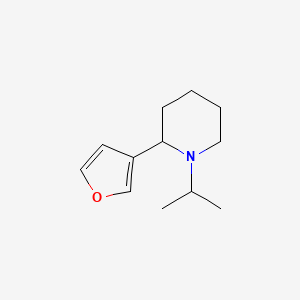
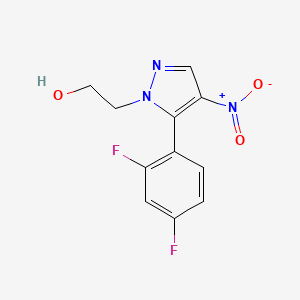
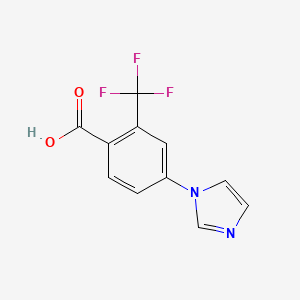
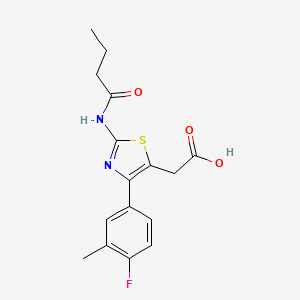
![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
